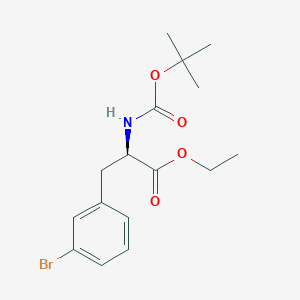

N-Boc-3-bromo-D-phenylalanine ethyl ester

描述

N-Boc-3-bromo-D-phenylalanine ethyl ester (CAS: 1159502-91-6) is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₆H₂₂BrNO₄ (FW: 372.3), featuring:

- A tert-butoxycarbonyl (Boc) group protecting the amino moiety.

- A 3-bromo substituent on the phenyl ring.

- An ethyl ester at the carboxyl terminus.

- D-configuration at the chiral center.

This compound is stored under refrigeration to ensure stability and is utilized as a versatile building block for introducing brominated aromatic systems into peptides or small molecules. The bromine atom enables further functionalization via cross-coupling reactions, while the Boc group provides orthogonal protection during synthesis .

属性

IUPAC Name |

ethyl (2R)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-7-6-8-12(17)9-11/h6-9,13H,5,10H2,1-4H3,(H,18,20)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVUZOMRSCWUOP-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-bromo-D-phenylalanine ethyl ester typically involves the following steps:

-

Protection of the Amino Group: : The amino group of D-phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. This reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

-

Bromination: : The phenyl ring of the Boc-protected D-phenylalanine is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction is typically performed in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

-

Esterification: : The carboxyl group of the brominated Boc-protected D-phenylalanine is esterified with ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This reaction is carried out in an organic solvent like DCM at room temperature .

Industrial Production Methods

Industrial production of N-Boc-3-bromo-D-phenylalanine ethyl ester follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反应分析

Types of Reactions

N-Boc-3-bromo-D-phenylalanine ethyl ester undergoes various chemical reactions, including:

-

Substitution Reactions: : The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions .

-

Deprotection Reactions: : The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), yielding the free amine .

-

Ester Hydrolysis: : The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid .

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DCM, THF), bases (e.g., NaH, K2CO3).

Deprotection: Acids (e.g., TFA, HCl), solvents (e.g., DCM, methanol).

Hydrolysis: Aqueous base (e.g., NaOH) or acid (e.g., HCl).

Major Products

Substitution: Various substituted phenylalanine derivatives.

Deprotection: 3-bromo-D-phenylalanine.

Hydrolysis: 3-bromo-D-phenylalanine and ethanol.

科学研究应用

Peptide Synthesis

Key Role in Biologically Active Compounds

N-Boc-3-bromo-D-phenylalanine ethyl ester is extensively used in the synthesis of peptides, especially those that exhibit biological activity. The Boc group allows for selective reactions, facilitating the manipulation of the compound during synthesis processes. This property is crucial when constructing complex peptide structures that require specific functional groups to be protected or unprotected at different stages of synthesis .

Drug Development

Novel Drug Candidates

In pharmaceutical research, N-Boc-3-bromo-D-phenylalanine ethyl ester serves as a precursor for novel drug candidates, particularly in oncology. The incorporation of bromine into the structure can enhance the biological activity of synthesized compounds, making them more effective against cancer cells. Studies have shown that derivatives of this compound can exhibit promising anticancer properties, paving the way for further development into therapeutic agents .

Bioconjugation

Targeted Therapy and Diagnostics

The unique structure of N-Boc-3-bromo-D-phenylalanine ethyl ester facilitates bioconjugation processes, which are essential for attaching drugs or imaging agents to proteins. This capability is vital in targeted therapy and diagnostics, allowing for the development of more precise treatment options that can minimize side effects while maximizing therapeutic efficacy .

Research in Neuroscience

Insights into Neurological Disorders

Research involving analogs of N-Boc-3-bromo-D-phenylalanine has indicated potential effects on neurotransmitter systems. This line of inquiry is crucial for understanding neurological disorders and developing new treatment strategies. The compound's derivatives may provide insights into neurotransmitter modulation, which could lead to breakthroughs in therapies for conditions such as depression and anxiety .

Custom Synthesis

Tailored Solutions in Medicinal Chemistry

N-Boc-3-bromo-D-phenylalanine ethyl ester is also valuable in custom synthesis projects within academic and industrial laboratories. Its versatility allows researchers to create tailored solutions that meet specific research needs, particularly in medicinal chemistry where unique compounds are often required for experimental validation .

Table 1: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for biologically active peptides | Selective reactions due to Boc protection |

| Drug Development | Precursor for novel anticancer drugs | Enhanced biological activity |

| Bioconjugation | Attaching drugs/imaging agents to proteins | Improved targeting in therapies |

| Neuroscience Research | Studying effects on neurotransmitter systems | Potential new treatments for neurological disorders |

| Custom Synthesis | Tailored solutions for specific research needs | Versatile applications in medicinal chemistry |

Case Studies

- Synthesis of Anticancer Agents : A study demonstrated the use of N-Boc-3-bromo-D-phenylalanine ethyl ester in synthesizing a series of brominated phenylalanine derivatives that showed significant activity against various cancer cell lines, indicating its potential as an effective anticancer agent .

- Neurotransmitter Modulation : Research focused on the effects of derivatives of this compound on neurotransmitter systems revealed promising results in modulating serotonin levels, suggesting potential applications in treating mood disorders .

作用机制

The mechanism of action of N-Boc-3-bromo-D-phenylalanine ethyl ester depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing selective deprotection and subsequent coupling reactions. In medicinal chemistry, the bromine atom on the phenyl ring can participate in halogen bonding or act as a leaving group in substitution reactions, influencing the compound’s biological activity .

相似化合物的比较

Positional Isomers: 3-Bromo vs. 4-Bromo Derivatives

Research Insight : The meta-bromo substituent in the target compound offers distinct regioselectivity in cross-coupling reactions compared to para isomers, making it valuable for synthesizing ortho-functionalized biaryl systems .

Stereoisomers: D vs. L Configuration

Research Insight: The D-configuration enhances metabolic stability in drug candidates, as seen in protease inhibitors where non-natural stereochemistry reduces off-target effects .

Ester Group Variations: Ethyl vs. Methyl Esters

| Property | N-Boc-3-bromo-D-phenylalanine ethyl ester | N-Boc-D-phenylalanine methyl ester (Thermo Scientific) |

|---|---|---|

| Ester Group | Ethyl | Methyl |

| Molecular Weight | 372.3 | 279.3 |

| Hydrolysis Rate | Slower (due to larger alkyl group). | Faster (methyl esters hydrolyze readily under basic conditions). |

| Lipophilicity | Higher (logP ~3.5 estimated). | Lower (logP ~2.8 estimated). |

Research Insight: Ethyl esters improve membrane permeability in prodrugs, as demonstrated in studies on amino acid ester prodrugs like naproxen ethyl ester, which show enhanced bioavailability compared to methyl esters .

Functional Group Modifications: Bromine vs. Non-Halogenated Analogues

| Property | N-Boc-3-bromo-D-phenylalanine ethyl ester | N-Boc-D-phenylalanine ethyl ester |

|---|---|---|

| Substituent | 3-Bromo | None |

| Molecular Weight | 372.3 | 293.3 |

| Reactivity | Enables Suzuki, Ullmann, or Buchwald couplings. | Limited to standard peptide coupling. |

| Applications | Synthesis of biaryl peptides or kinase inhibitors. | General peptide elongation. |

Research Insight : The bromine atom facilitates late-stage diversification, a strategy critical in combinatorial chemistry for creating libraries of analogues .

Comparison with Enzyme Inhibitors

The compound N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester () shares structural similarities with the target compound, such as the ethyl ester and aromatic substituents. Key differences include:

- 4-cyanophenyl group: Enhances enzyme-inhibitor binding via dipole interactions.

- Bulky substituents : Stabilize acyl-enzyme intermediates (kinact/Ki = 630,000 M⁻¹s⁻¹).

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight | logP (Predicted) | Solubility |

|---|---|---|---|

| N-Boc-3-bromo-D-phenylalanine ethyl ester | 372.3 | ~3.5 | Low in water |

| N-Boc-4-bromo-D-phenylalanine ethyl ester | 372.3 | ~3.5 | Low in water |

| N-Boc-D-phenylalanine methyl ester | 279.3 | ~2.8 | Moderate in DMSO |

生物活性

N-Boc-3-bromo-D-phenylalanine ethyl ester is a derivative of the amino acid phenylalanine, modified with a bromine atom and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its unique structural properties and potential biological activities.

- Molecular Formula: C16H22BrNO4

- Molecular Weight: Approximately 372.26 g/mol

- Structure Characteristics: The compound features a bromine atom at the 3-position of the phenylalanine side chain and a Boc group that protects the amine functionality, allowing for selective chemical reactions.

Applications in Research

N-Boc-3-bromo-D-phenylalanine ethyl ester serves multiple roles in scientific research, including:

- Peptide Synthesis: It acts as a key building block in the synthesis of peptides, facilitating the development of biologically active compounds. The Boc group allows for selective reactions during synthesis, making it easier to manipulate .

- Drug Development: This compound is utilized in the creation of novel drug candidates, particularly in cancer therapy. The incorporation of bromine can enhance the biological activity of derivatives formed from it .

- Bioconjugation: Its unique structure aids in bioconjugation processes, enabling researchers to attach drugs or imaging agents to proteins, which is vital for targeted therapies and diagnostics .

- Neuroscience Research: Analogs of this compound are studied for their potential effects on neurotransmitter systems, offering insights into neurological disorders and paving the way for new treatment options .

Biological Activity

The biological activity of N-Boc-3-bromo-D-phenylalanine ethyl ester is primarily linked to its structural properties:

- Enantiomeric Properties: As a D-amino acid derivative, it provides unique insights into stereochemistry and its effects on biological systems. The stereochemistry can influence receptor binding and biological responses significantly .

- Antitumor Activity: Preliminary studies suggest that compounds derived from N-Boc-3-bromo-D-phenylalanine exhibit antitumor properties, potentially through mechanisms involving apoptosis induction and inhibition of cell proliferation .

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological implications of N-Boc-3-bromo-D-phenylalanine ethyl ester:

- Synthesis and Biological Evaluation : In a study focused on synthesizing peptide analogs containing this compound, researchers found that certain derivatives exhibited significant cytotoxicity against cancer cell lines, indicating its potential as an antitumor agent .

- Neuropharmacological Studies : Another investigation assessed the impact of this compound on neurotransmitter release in neuronal cultures. Results indicated modulation of dopamine and serotonin levels, suggesting its relevance in treating mood disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。